1-hydroperoxy-L-tryptophan

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

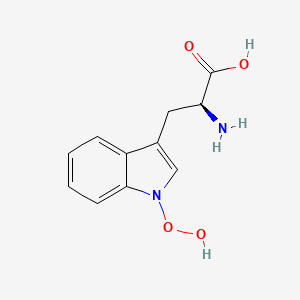

1-氢过氧-L-色氨酸是一种属于吲哚羧酸及其衍生物 类的小分子。 其化学式为C₁₁H₁₂N₂O₄ 。该化合物具有与吲哚环相连的羧酸链,使其在结构上具有趣味性。

准备方法

合成路线:: 1-氢过氧-L-色氨酸的合成路线尚未得到广泛的记录。 研究人员探索了多种方法来获得该化合物。一种潜在的方法包括使用过氧化氢 (H₂O₂) 作为氧化剂氧化 L-色氨酸。该反应如下进行:

L-色氨酸+H₂O₂→1-氢过氧-L-色氨酸+H₂O

工业生产:: 由于 1-氢过氧-L-色氨酸的应用有限且合成具有挑战性,其工业规模生产方法尚未建立。研究人员正在继续研究高效且可扩展的方法。

化学反应分析

Oxidation Reactions

1-hydroperoxy-L-tryptophan undergoes further oxidation due to its hydroperoxide group. Key reactions include:

-

Formation of N-formylkynurenine (NFK):

Thermal or alkaline decomposition of this compound produces NFK via intermediate dioxetane or hydroperoxide cleavage pathways. Studies using ¹⁸O-labeled hydroperoxides confirmed both oxygen atoms in NFK originate from the hydroperoxide group, supporting a chemiluminescent dioxetane mechanism . -

Reaction with reactive oxygen species (ROS):

The compound interacts with singlet oxygen (¹O₂) and ozone, forming intermediates like tryptophan hydroperoxide (WOOH). Rate constants for Trp oxidation by ¹O₂ range from 2–7 × 10⁷ M⁻¹ sec⁻¹, depending on solvent exposure and local protein environment .

Table 1: Oxidation Pathways and Products

Substitution and Decomposition

-

Substitution at the carboxylic acid group:

The carboxylic acid moiety participates in nucleophilic substitutions, such as amidation or esterification, though these reactions are less studied compared to its oxidation chemistry. -

Hydroperoxide decomposition:

The -OOH group decomposes under acidic conditions or elevated temperatures, generating reactive intermediates like hydroxyl radicals (- OH). This instability complicates isolation but enhances its role in redox signaling .

Biological Reactivity

This compound exhibits stereospecific interactions with proteins:

-

Selective thiol oxidation:

cis-WOOH (the biologically active isomer) selectively oxidizes cysteine residues in protein kinase G 1α (PKG1α), inducing oxidative dimerization at Cys42. This modification triggers vasodilation in arteries . -

Resistance to antioxidant enzymes:

Unlike H₂O₂, cis-WOOH is less efficiently scavenged by glutathione peroxidases (GPx) and peroxiredoxins (Prx), enabling prolonged signaling activity .

Table 2: Comparative Reactivity of cis-WOOH vs. trans-WOOH

| Property | cis-WOOH | trans-WOOH |

|---|---|---|

| PKG1α oxidation efficiency | High (dimerizes Cys42) | Low |

| GPx/Prx scavenging rate | Slow (k ≈ 10³ M⁻¹ sec⁻¹) | Fast (k ≈ 10⁴ M⁻¹ sec⁻¹) |

| Biological activity | Vasodilation, blood pressure reduction | Minimal physiological impact |

Synthetic and Enzymatic Formation

-

Enzymatic synthesis:

Indoleamine 2,3-dioxygenase 1 (IDO1) catalyzes the oxidation of L-tryptophan to this compound in the presence of H₂O₂ and O₂. This reaction is critical in inflammatory signaling, with a rate constant of ~10⁵ M⁻¹ sec⁻¹ . -

Chemical synthesis:

Limited methods exist, but H₂O₂-mediated oxidation of L-tryptophan is a potential route. Industrial production remains challenging due to the compound’s instability.

Structural and Kinetic Insights

科学研究应用

Biochemical Significance

1-Hydroperoxy-L-tryptophan plays a significant role in redox signaling and oxidative stress responses. It is formed through the oxidation of L-tryptophan, particularly in the presence of reactive oxygen species such as hydrogen peroxide. This compound has been shown to exhibit various biological effects:

- Vasodilation : Studies indicate that this compound can induce relaxation in arterial tissues by oxidizing protein kinase G 1α, leading to vasodilation and potential therapeutic applications in cardiovascular diseases .

- Antioxidant Activity : As a hydroperoxide derivative, it may contribute to antioxidant defenses by scavenging free radicals, thereby protecting cells from oxidative damage .

Pharmacological Applications

The pharmacological potential of this compound is being actively researched, particularly concerning its implications in mental health and neuropharmacology:

- Serotonin Synthesis : L-Tryptophan is a precursor to serotonin, a neurotransmitter involved in mood regulation. The conversion of L-tryptophan to its hydroperoxide form may influence serotonin levels indirectly, providing insights into mood disorders and potential therapeutic strategies for depression .

- Potential Drug Development : The unique properties of this compound suggest it could be explored as a lead compound for developing new drugs targeting oxidative stress-related conditions or mood disorders.

Analytical Chemistry

In analytical chemistry, this compound has been utilized for developing sensitive detection methods:

- Electrochemiluminescence Detection : Recent advancements have demonstrated that electrochemiluminescence (ECL) methods can detect L-tryptophan and its derivatives at very low concentrations (down to 0.4 nM). The production of hydrogen peroxide at the electrode surface enhances the detection sensitivity, making it applicable for monitoring tryptophan levels in biological samples .

| Detection Method | Limit of Detection | Selectivity |

|---|---|---|

| ECL with BDD Electrodes | 0.4 nM | High against indolic compounds |

Case Study 1: Cardiovascular Research

A study investigated the effects of this compound on vascular relaxation. It was found that this compound effectively induces relaxation in pre-constricted arteries through specific oxidative modifications of signaling proteins, suggesting its potential use in treating hypertension .

Case Study 2: Neuropharmacology

Research on L-tryptophan depletion highlighted how manipulating tryptophan levels affects serotonin synthesis and mood. The implications of this compound's role as a modulator in this pathway are currently under investigation, with preliminary results indicating potential benefits for mood regulation therapies .

作用机制

1-氢过氧-L-色氨酸发挥作用的确切机制仍然是一个活跃的研究领域。 其过氧化物基团表明参与氧化还原过程以及与细胞成分的潜在相互作用。

相似化合物的比较

1-氢过氧-L-色氨酸因其氢过氧化物官能团而与众不同。类似的化合物包括 L-色氨酸(没有过氧化物基团)和其他吲哚衍生物。

属性

分子式 |

C11H12N2O4 |

|---|---|

分子量 |

236.22 g/mol |

IUPAC 名称 |

(2S)-2-amino-3-(1-hydroperoxyindol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H12N2O4/c12-9(11(14)15)5-7-6-13(17-16)10-4-2-1-3-8(7)10/h1-4,6,9,16H,5,12H2,(H,14,15)/t9-/m0/s1 |

InChI 键 |

STOHYHPMXPRWTJ-VIFPVBQESA-N |

手性 SMILES |

C1=CC=C2C(=C1)C(=CN2OO)C[C@@H](C(=O)O)N |

规范 SMILES |

C1=CC=C2C(=C1)C(=CN2OO)CC(C(=O)O)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。